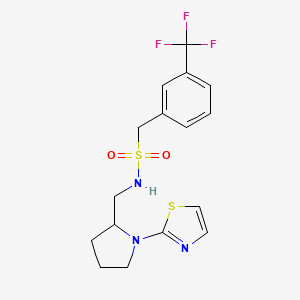

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1-(3-(trifluoromethyl)phenyl)methanesulfonamide

描述

属性

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O2S2/c17-16(18,19)13-4-1-3-12(9-13)11-26(23,24)21-10-14-5-2-7-22(14)15-20-6-8-25-15/h1,3-4,6,8-9,14,21H,2,5,7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXDBLYMSVQTGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1-(3-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a thiazole ring, a pyrrolidine moiety, and a trifluoromethyl phenyl group, contributing to its diverse biological effects. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Research indicates that compounds with similar structures often exhibit activity against specific enzymes or receptors. For instance:

- Enzyme Inhibition : Compounds like this compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or cancer cell proliferation.

- Receptor Modulation : The thiazole and pyrrolidine components may facilitate binding to various receptors, influencing cellular signaling pathways linked to pain and other physiological responses.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anti-Tuberculosis Activity : A study demonstrated that related compounds effectively inhibited mycobacterial ATP synthase, suggesting potential use in treating tuberculosis. The structure–activity relationship (SAR) indicated that modifications in the thiazole and phenyl groups significantly influenced potency against Mycobacterium tuberculosis .

- Pain Management : Research on TRPV3 modulators indicated that compounds similar to this compound showed promise in managing pain conditions by modulating receptor activity .

- Antimicrobial Properties : The compound exhibited antimicrobial activity against various bacterial strains, with IC50 values indicating effective inhibition at low concentrations. This positions it as a candidate for further development in antibiotic therapies .

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds featuring thiazole and pyrrolidine moieties exhibit promising anticancer activities. For instance, derivatives incorporating these structures have been evaluated against human liver cancer cell lines (HepG2), showing superior selectivity indices compared to standard treatments like methotrexate . The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving bioavailability and efficacy.

Antimicrobial Activity

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1-(3-(trifluoromethyl)phenyl)methanesulfonamide has been studied for its antimicrobial properties. Compounds with similar structural features have demonstrated effectiveness against various microbial strains, suggesting that this compound may also possess similar activity . Its sulfonamide structure is known to interfere with bacterial folate synthesis, a mechanism that underpins many antimicrobial agents.

Anticonvulsant Potential

Thiazole-based compounds have shown anticonvulsant activity in animal models. For example, certain thiazole-integrated pyrrolidine derivatives were synthesized and tested for their ability to prevent seizures, indicating a potential therapeutic application in treating epilepsy . The structural similarity of this compound suggests it could exhibit comparable effects.

Biological Research

Molecular Docking Studies

Molecular docking studies have been employed to predict the interactions between this compound and various biological targets. Such studies help elucidate the binding affinities and modes of action, providing insights into how modifications to the compound might enhance its biological activity . This computational approach is crucial for guiding further synthetic efforts aimed at optimizing therapeutic properties.

In Vivo Studies

In vivo studies are essential for validating the therapeutic potential of this compound. Preliminary findings suggest that compounds with similar structures can significantly reduce tumor growth in animal models, highlighting the need for further investigation into this compound's pharmacodynamics and pharmacokinetics .

Chemical Synthesis and Material Science

Synthesis as a Building Block

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for synthesizing more complex molecules. For instance, it can be utilized in the development of new materials or as a catalyst in organic transformations.

Development of New Materials

The incorporation of sulfonamide groups into polymeric materials has been explored for enhancing their properties. Research into polymers containing thiazole and pyrrolidine units suggests potential applications in drug delivery systems or smart materials that respond to environmental stimuli .

Data Tables

相似化合物的比较

Research Findings and Gaps

- Binding Affinity : Computational docking studies suggest the target compound’s trifluoromethyl group enhances interactions with hydrophobic enzyme pockets, a feature absent in the benzamide analog .

- In Vivo Data: No direct comparative pharmacokinetic studies are available, but related sulfonamides with trifluoromethyl groups show 20–30% higher bioavailability than non-fluorinated analogs.

- Synthetic Challenges : The target compound’s trifluoromethyl group requires specialized fluorination techniques, increasing production costs compared to simpler analogs .

常见问题

Q. What are the common synthetic routes for N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1-(3-(trifluoromethyl)phenyl)methanesulfonamide?

The synthesis typically involves multi-step reactions, including:

- Thiazole Ring Formation : Cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.

- Pyrrolidine Functionalization : Alkylation or reductive amination to introduce the methyl group at the pyrrolidine C2 position .

- Sulfonamide Coupling : Reaction of methanesulfonyl chloride with a secondary amine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Trifluoromethylphenyl Integration : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 3-(trifluoromethyl)phenyl group .

Q. Key Methodological Considerations :

Q. How is the compound characterized to confirm its structure?

Structural confirmation relies on:

- Spectroscopic Analysis :

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Example : In analogous compounds, NMR data for the pyrrolidine-thiazole moiety showed characteristic splitting patterns due to restricted rotation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonamide coupling step?

Methodological Strategies :

- Base Selection : Use K₂CO₃ or LiH in polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity .

- Temperature Control : Moderate heating (50–60°C) improves kinetics without decomposing sensitive intermediates .

- Stoichiometry : A 1.2:1 molar ratio of methanesulfonyl chloride to amine reduces unreacted starting material .

Data-Driven Approach : - Design a factorial experiment varying base, solvent, and temperature.

- Analyze yields via HPLC and compare with literature precedents (e.g., 70–80% yields in similar sulfonamide syntheses) .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Case Example : Discrepancies in ¹H NMR integration ratios for pyrrolidine methylene protons. Resolution Strategies :

- Variable Temperature NMR : Assess dynamic effects (e.g., ring puckering in pyrrolidine) by acquiring spectra at 25°C and 60°C .

- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals and confirm connectivity .

- Cross-Validation : Compare with crystallographic data from analogous compounds (e.g., Acta Crystallographica reports on sulfonamide derivatives) .

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound?

Experimental Design :

- Antimicrobial Activity : Follow protocols from Frija et al. (2019), testing against Gram-positive/negative bacteria at pH 7.4 and 5.5 to assess pH-dependent efficacy .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values .

Advanced Considerations : - Structure-activity relationship (SAR) studies: Modify the thiazole or trifluoromethyl group and compare activities .

Q. How can computational methods aid in predicting the compound’s metabolic stability?

Methodology :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile groups (e.g., sulfonamide S-N bond) .

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots .

Validation : - Compare predictions with in vitro microsomal stability assays (e.g., liver microsomes + NADPH) .

Q. What strategies mitigate challenges in purifying this compound?

Purification Techniques :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → DCM/MeOH) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .

Troubleshooting : - If impurities persist (e.g., unreacted trifluoromethylphenyl precursor), employ preparative HPLC with a C18 column .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。